molecular formula C27H22FN7O B2546226 [1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923514-03-8

[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Katalognummer B2546226
CAS-Nummer: 923514-03-8
Molekulargewicht: 479.519
InChI-Schlüssel: KGSHZWMFTLLANX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to be a derivative of triazole and piperazine, which are known to have various biological activities. The structure suggests that it could be a part of a series of compounds designed for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel triazole analogues of piperazine were synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar synthetic route may be employed, involving the coupling of a triazole derivative with an aryl piperazine.

Molecular Structure Analysis

The molecular structure of triazole analogues has been established using various spectroscopic methods, including IR, H, C NMR, and MS data . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The presence of a fluorophenyl group in the compound suggests that it may have enhanced binding affinity to certain biological targets due to the electron-withdrawing nature of the fluorine atom.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives typically include the formation of the triazole ring and its subsequent functionalization. The piperazine moiety is often introduced through nucleophilic substitution reactions. The biological activity of these compounds, such as their antibacterial properties, is likely influenced by the specific substituents on the triazole and piperazine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heterocyclic rings like triazole and piperazine suggests that the compound may have a certain degree of polarity and could form hydrogen bonds, affecting its solubility and stability. The fluorine atom may also affect the lipophilicity of the compound, which is important for its pharmacokinetic properties.

Relevant Case Studies

While the provided papers do not mention case studies directly related to the compound , they do provide insights into the biological activity of similar compounds. For example, certain triazole derivatives have shown potent 5-HT2 antagonist activity, which could be relevant for the treatment of various central nervous system disorders . Additionally, some triazole analogues of piperazine have demonstrated significant antibacterial activity against human pathogenic bacteria, indicating their potential as antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

5-HT2 Antagonist Activity

A study by Watanabe et al. (1992) explored bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which are structurally related to the chemical compound . These compounds demonstrated potent 5-HT2 antagonist activity, indicating potential applications in neuropsychiatric and gastrointestinal disorders where serotonin receptors are implicated (Watanabe et al., 1992).

P2X7 Antagonist for Mood Disorders

Chrovian et al. (2018) developed a novel dipolar cycloaddition reaction to synthesize P2X7 antagonists, which are structurally similar to the specified compound. These antagonists showed promise in preclinical trials for the treatment of mood disorders, indicating potential therapeutic applications (Chrovian et al., 2018).

Antibacterial Activity

Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, closely related to the compound . These compounds exhibited significant antibacterial activity against human pathogenic bacteria, suggesting potential use in developing new antibacterial agents (Nagaraj et al., 2018).

Synthesis of Fused Bicyclic Compounds

Research by Abdelhamid et al. (2012) and Mabkhot et al. (2015) focused on the synthesis of naphtho-fused bicyclic compounds and thieno-fused bicyclic compounds, respectively, which share structural characteristics with the specified compound. These studies contribute to the understanding of the chemical properties and potential applications of such fused bicyclic compounds in various scientific domains (Abdelhamid et al., 2012); (Mabkhot et al., 2015).

Antimicrobial and Anticonvulsant Agents

Malik and Khan (2014) synthesized novel methanone derivatives with potential applications as sodium channel blockers and anticonvulsant agents. These findings suggest possible use in the treatment of epilepsy and related neurological disorders (Malik & Khan, 2014).

Fluorescent Logic Gates

Gauci and Magri (2022) designed compounds comprising a fluorophore, a piperazine receptor, and an aryl group, functioning as fluorescent logic gates. These compounds have potential applications in biochemical and medical research, particularly in studying cellular microenvironments (Gauci & Magri, 2022).

Non-Opiate Antinociceptive Agents

Viaud et al. (1995) investigated oxazolo[5,4-b]pyridin-2(1H)-one derivatives as non-opiate antinociceptive agents. This research suggests potential applications in pain management, especially in conditions where opioid analgesics are not suitable (Viaud et al., 1995).

Wirkmechanismus

Eigenschaften

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN7O/c28-22-7-4-8-23(17-22)35-26-24(31-32-35)25(29-18-30-26)33-13-15-34(16-14-33)27(36)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSHZWMFTLLANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.